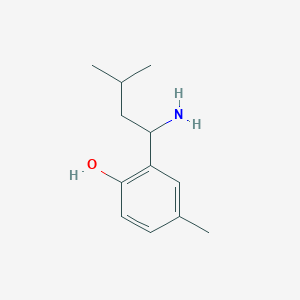

2-(1-Amino-3-methylbutyl)-4-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(1-amino-3-methylbutyl)-4-methylphenol |

InChI |

InChI=1S/C12H19NO/c1-8(2)6-11(13)10-7-9(3)4-5-12(10)14/h4-5,7-8,11,14H,6,13H2,1-3H3 |

InChI Key |

OSTOCJSOBAVSIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CC(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Amino 3 Methylbutyl 4 Methylphenol

Green Chemistry Principles in the Synthesis of 2-(1-Amino-3-methylbutyl)-4-methylphenol

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety and efficiency. wikipedia.org For the proposed synthesis of this compound, several green strategies can be envisioned.

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free ("neat") conditions or using water as a solvent are key objectives of green chemistry. gctlc.org

Aqueous Media Synthesis: Reductive amination can be performed in aqueous media, which offers significant environmental and safety benefits over conventional organic solvents. nih.govrsc.org For the synthesis of the target compound, using an aqueous solution of an ammonia (B1221849) salt in the presence of a water-tolerant reducing agent, such as zinc powder or specific catalytic systems, could be a viable green alternative. nih.govgoogle.com The use of water as a solvent is not only environmentally benign but can also simplify product isolation and purification.

Solvent-Free Synthesis: Another advanced approach is to conduct the reaction under solvent-free conditions. acs.orgresearchgate.net This can be achieved by physically mixing the solid reactants (the ketone precursor and a solid ammonium (B1175870) salt) or by using mechanochemistry (ball milling). rsc.orgrsc.org Such methods reduce waste, can lead to shorter reaction times, and sometimes result in higher yields compared to solvent-based systems. researchgate.neted.gov

Table 1: Comparison of Hypothetical Reaction Media for Reductive Amination

| Parameter | Conventional Organic Solvent (e.g., Methanol) | Aqueous Medium | Solvent-Free (Neat/Mechanochemical) |

| Environmental Impact | High (VOCs, hazardous waste) | Low | Very Low |

| Safety Concerns | Flammability, toxicity | Low | Minimal (dust inhalation possible) |

| Reaction Conditions | Mild to moderate temperatures | Often requires specific catalysts/reagents | Can require energy input (milling) |

| Work-up Procedure | Organic extraction, distillation | Potentially simpler product precipitation/extraction | Direct isolation or minimal work-up |

| Potential Yield | Variable | Good to excellent nih.gov | Often high acs.orgrsc.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reductive amination is inherently an atom-economical process, as it is an addition reaction where most atoms from the ketone, ammonia, and the reducing agent (as hydrogen) are incorporated into the final product.

The primary byproduct in an ideal reductive amination using catalytic hydrogenation (H₂) is water, leading to a very high atom economy. wikipedia.org In contrast, methods using stoichiometric hydride reagents like sodium borohydride (B1222165) will generate borate (B1201080) salts as byproducts, slightly lowering the atom economy. masterorganicchemistry.com

Atom Economy Calculation (Hypothetical):

Reactants: 2-hydroxy-5-methylisovalerophenone (C₁₁H₁₄O₂) + Ammonia (NH₃) + Hydrogen (H₂)

Product: this compound (C₁₁H₁₇NO) + Water (H₂O)

Table 2: Hypothetical Atom Economy for Catalytic Reductive Amination

| Compound | Formula | Molar Mass ( g/mol ) |

| 2-hydroxy-5-methylisovalerophenone | C₁₁H₁₄O₂ | 178.23 |

| Ammonia | NH₃ | 17.03 |

| Hydrogen | H₂ | 2.02 |

| Total Mass of Reactants | 197.28 | |

| This compound | C₁₁H₁₇NO | 179.26 |

| Atom Economy (%) | (179.26 / 197.28) * 100 | ~90.9% |

Waste minimization is directly linked to atom economy. By choosing a highly atom-economical route like catalytic hydrogenation, the generation of inorganic salt waste (e.g., from borohydrides) is avoided, simplifying purification and reducing disposal costs and environmental impact. acsgcipr.org

Development of Sustainable Reagents for this compound Production

The choice of reagents, particularly the reducing agent, is critical for the sustainability of the synthesis.

Catalytic Hydrogenation: The "greenest" approach for the reduction step is catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst (e.g., Palladium on carbon, Raney Nickel). wikipedia.orgacsgcipr.org This method's only byproduct is water, and the catalyst can often be recovered and reused, further enhancing sustainability.

Alternative Hydride Reagents: While common reagents like sodium cyanoborohydride (NaBH₃CN) are effective, they produce toxic cyanide waste. wikipedia.org Greener alternatives such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or even sodium borohydride (NaBH₄) are preferable as they generate less toxic byproducts. masterorganicchemistry.com

Biocatalysis: A frontier in sustainable synthesis is the use of enzymes. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines to amines with extremely high selectivity. manchester.ac.ukresearchgate.net A biocatalytic approach to synthesizing the target molecule would operate under mild aqueous conditions (room temperature, neutral pH) and could potentially offer high enantioselectivity if a chiral product were desired. manchester.ac.uk

Table 3: Comparison of Reducing Agents for Sustainability

| Reducing Agent | Pros | Cons | Sustainability Rating |

| H₂ with Metal Catalyst | High atom economy, clean byproduct (H₂O), reusable catalyst | Requires specialized pressure equipment, potential flammability | Excellent |

| Sodium Borohydride (NaBH₄) | Inexpensive, easy to handle | Stoichiometric, generates borate waste | Good |

| Sodium Triacetoxyborohydride | Mild, selective for imines over ketones | More expensive, generates acetate (B1210297) waste | Moderate |

| Imine Reductase (Biocatalyst) | Highly selective, works in water at mild conditions, biodegradable | Enzyme cost and stability can be issues, requires specific cofactors manchester.ac.uk | Excellent (Potentially) |

Scale-Up Considerations and Process Optimization for Academic Research of this compound Synthesis

Transitioning a synthetic procedure from a small laboratory scale (milligrams) to a larger academic research scale (grams to tens of grams) requires careful consideration and optimization of various parameters to ensure safety, efficiency, and reproducibility. acs.orgacs.org

Key Optimization Parameters:

Catalyst Loading: In a catalytic process, minimizing the amount of catalyst without sacrificing reaction time or yield is crucial for cost-effectiveness.

Temperature and Pressure: For catalytic hydrogenations, these parameters must be carefully controlled. Higher pressures can increase reaction rates but require more robust equipment. Temperature affects both reaction rate and selectivity, and optimal conditions must be found to avoid side reactions.

Reactant Concentration: Higher concentrations can increase throughput, but may also lead to issues with heat dissipation, mixing, or side product formation.

Mixing and Mass Transfer: Efficient mixing is critical, especially in heterogeneous reactions involving a solid catalyst and a gaseous reactant (H₂). Poor mixing can lead to slow and incomplete reactions.

Product Isolation and Purification: The work-up procedure must be scalable. Methods like chromatography, which are feasible at the milligram scale, can become cumbersome and generate significant solvent waste at a larger scale. Crystallization or distillation are often preferred for larger quantities.

A Design of Experiments (DoE) strategy can be employed to efficiently screen and optimize these parameters, identifying the ideal conditions with a minimal number of experiments. manchester.ac.uk

Table 4: Key Parameters for Scale-Up Optimization in Academic Research

| Parameter | Objective | Challenges at Larger Scale | Optimization Strategy |

| Reaction Time | Minimize time to increase throughput | Heat removal, maintaining consistent temperature | Optimize temperature and catalyst loading |

| Reagent Stoichiometry | Use minimal excess of reagents | Cost, complicates purification | Titrate reagent addition, monitor reaction progress |

| Solvent Volume | Reduce to improve process mass intensity (PMI) | Solubility issues, poor mixing/heat transfer | Screen for optimal concentration, consider solvent-free options |

| Safety | Ensure safe operation | Exothermic reactions, handling of flammable H₂ gas | Implement proper cooling, use pressure-rated vessels, ensure adequate ventilation |

| Reproducibility | Consistent yield and purity between batches | Variations in reagent quality, inconsistent heating/mixing | Standardize procedures, use reliable equipment, monitor key parameters |

Sophisticated Structural Analysis and Conformational Studies of 2 1 Amino 3 Methylbutyl 4 Methylphenol

Computational Structural Elucidation of 2-(1-Amino-3-methylbutyl)-4-methylphenol

The theoretical investigation of molecular structures through computational methods provides profound insights into the geometric and electronic properties of chemical compounds. For this compound, computational structural elucidation serves as a powerful tool to complement experimental data, offering a detailed understanding of its conformational preferences, vibrational modes, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for the accurate prediction of molecular properties. In the study of this compound, DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p), are commonly utilized to achieve a balance between computational cost and accuracy. This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles, leading to the equilibrium geometry.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve a dual purpose: they confirm that the optimized structure represents a true energy minimum (indicated by the absence of imaginary frequencies) and they provide a theoretical vibrational spectrum. This theoretical spectrum, comprising infrared (IR) and Raman frequencies, can be correlated with experimental spectra to aid in the assignment of specific vibrational modes to the observed absorption bands. Key vibrational modes for this molecule include the O-H and N-H stretching frequencies, aromatic and aliphatic C-H stretches, and the characteristic vibrations of the phenol (B47542) ring.

Table 1: Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description of Motion |

| O-H Stretch | ~3600 | Stretching of the hydroxyl group bond |

| N-H Stretch (asymmetric) | ~3450 | Asymmetric stretching of the amine group bonds |

| N-H Stretch (symmetric) | ~3350 | Symmetric stretching of the amine group bonds |

| Aromatic C-H Stretch | ~3100-3000 | Stretching of C-H bonds on the phenol ring |

| Aliphatic C-H Stretch | ~2960-2870 | Stretching of C-H bonds in the butyl side chain |

| Aromatic C=C Stretch | ~1600-1450 | In-plane stretching of the carbon-carbon bonds in the phenol ring |

| N-H Scissoring | ~1620 | Bending motion of the amine group |

| C-O Stretch | ~1260 | Stretching of the carbon-oxygen bond of the phenol group |

Note: The exact frequencies may vary depending on the specific DFT functional and basis set employed in the calculation.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) provides an efficient method for exploring this conformational space. Using force fields such as MMFF94 or AMBER, a systematic or stochastic search can be conducted to identify low-energy conformers. This involves rotating the key dihedral angles and calculating the steric energy of each resulting conformation.

Molecular Dynamics (MD) simulations offer a more dynamic perspective. By simulating the movement of atoms over time at a specific temperature, MD simulations can explore the potential energy surface and reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. This approach provides valuable information on the flexibility and dynamic behavior of the molecule in solution.

Prediction of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting various spectroscopic parameters, which can be directly compared with experimental data to validate the proposed structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy , the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of ¹H and ¹³C chemical shifts. These predicted values, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the unambiguous assignment of signals in experimental NMR spectra.

Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). These calculations yield information on the electronic transitions, including the excitation energies (which correspond to the wavelength of maximum absorption, λmax) and the oscillator strengths (which are related to the intensity of the absorption). This data helps in understanding the electronic structure and identifying the chromophoric parts of the molecule.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Parameter | Predicted Value Range | Significance |

| ¹H NMR | Chemical Shift (δ) | Aromatic: 6.5-7.5 ppm; Aliphatic: 0.9-4.0 ppm | Correlates protons in different chemical environments |

| ¹³C NMR | Chemical Shift (δ) | Aromatic: 115-155 ppm; Aliphatic: 20-60 ppm | Correlates carbon atoms in different chemical environments |

| UV-Vis Spectroscopy | λmax | ~270-280 nm | Indicates electronic transitions within the phenol chromophore |

Note: The predicted values are approximate and can be influenced by the choice of computational method, basis set, and simulated solvent environment.

Theoretical and Computational Chemistry Approaches to 2 1 Amino 3 Methylbutyl 4 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(1-Amino-3-methylbutyl)-4-methylphenol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict reactivity. grnjournal.us

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the lone pairs of the oxygen and nitrogen atoms, as both the hydroxyl and amino groups are strong electron-donating groups. The LUMO would likely be distributed across the aromatic system. Quantum chemical calculations could provide precise energy values for these orbitals and visualize their spatial distribution.

Hypothetical FMO Analysis Data for this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.85 | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.95 | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.90 | The energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. deeporigin.comnumberanalytics.com It helps in identifying the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. deeporigin.comucsb.edu In an EPS map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net Neutral regions are often colored green. researchgate.net

In the case of this compound, an EPS map would be expected to show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. These sites would represent the primary centers for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the amino group would exhibit positive potential, making them key sites for interacting with nucleophiles or acting as hydrogen bond donors.

Hypothetical Electrostatic Potential Values at Key Sites

| Molecular Region | Predicted Electrostatic Potential (kcal/mol) | Implication |

| Oxygen of Hydroxyl (-OH) Group | -35.5 | Strong nucleophilic site, hydrogen bond acceptor. |

| Nitrogen of Amino (-NH2) Group | -31.2 | Nucleophilic site, hydrogen bond acceptor. |

| Hydrogen of Hydroxyl (-OH) Group | +45.8 | Strong electrophilic site, hydrogen bond donor. |

| Hydrogens of Amino (-NH2) Group | +28.5 | Electrophilic site, hydrogen bond donor. |

| Aromatic Ring Face | -15.0 to -20.0 | Weakly nucleophilic, capable of π-π interactions. |

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. grnjournal.usnih.gov By mapping the potential energy surface (PES), researchers can identify the most likely route from reactants to products, including any intermediates. numberanalytics.com A critical point on this surface is the transition state, which represents the highest energy barrier along the reaction coordinate. github.io Computationally, a transition state is characterized as a first-order saddle point, having one and only one imaginary frequency in its vibrational analysis. github.iofiveable.me

For this compound, one could investigate various reactions, such as its oxidation or its role as a nucleophile. For instance, a hypothetical study could model the mechanism of its reaction with a reactive oxygen species. Calculations would first locate the structure of the transition state for a hydrogen abstraction from the phenolic hydroxyl group. Subsequent Intrinsic Reaction Coordinate (IRC) calculations would confirm that this transition state correctly connects the reactants (the phenol and the radical) to the products (the phenoxyl radical and a neutral molecule). fiveable.me The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. grnjournal.us

Hypothetical Energy Profile for Hydrogen Abstraction from the Phenolic -OH Group

| Parameter | Calculated Energy (kcal/mol) | Description |

| Energy of Reactants | 0.00 (Reference) | The combined energy of this compound and a hydroxyl radical. |

| Energy of Transition State | +8.5 | The energy barrier that must be overcome for the reaction to proceed. |

| Energy of Products | -25.0 | The combined energy of the resulting phenoxyl radical and a water molecule, indicating an exothermic reaction. |

| Activation Energy (Ea) | +8.5 | The energy difference between the transition state and the reactants. |

| Reaction Energy (ΔErxn) | -25.0 | The overall energy change of the reaction. |

Molecular Modeling and Dynamics Simulations for this compound

While quantum mechanics provides deep insight into the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study its behavior in more complex biological environments. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. numberanalytics.comyoutube.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. elixir-europe.org The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding energy. youtube.com

Given the structure of this compound, which contains features common to many bioactive molecules (a phenol ring, an amino group), it could be docked into a variety of hypothetical protein targets, such as a kinase or a monoamine oxidase. A docking study would reveal the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds between the ligand's -OH and -NH2 groups and the protein's amino acid residues, as well as hydrophobic interactions involving the aromatic ring and the isobutyl group.

Hypothetical Docking Results into a Kinase Active Site

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| 1 | -8.2 | ASP-145, LYS-72 | Hydrogen bond from phenolic -OH to ASP-145; Hydrogen bond from -NH2 to kinase hinge region. |

| 2 | -7.5 | VAL-55, LEU-128 | Hydrophobic interaction with isobutyl group. |

| 3 | -6.9 | PHE-144 | π-π stacking with the phenol ring. |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.gov This technique allows researchers to observe conformational changes, study solvation effects, and analyze the stability of ligand-protein complexes. nih.govspringernature.com An MD simulation involves placing the molecule of interest into a simulated environment, such as a box of water molecules or a lipid bilayer representing a cell membrane, and then calculating the forces between atoms and their subsequent motions using classical mechanics. researchgate.net

Hypothetical Parameters for an MD Simulation in an Aqueous Environment

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER or CHARMM | A set of parameters used to describe the potential energy of the system's atoms. |

| Solvent Model | TIP3P Water | A model to simulate the aqueous environment. |

| System Size | ~5000 atoms | The molecule of interest solvated in a cubic box of water. |

| Temperature | 310 K (37 °C) | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 nanoseconds | The duration over which the molecular motions are simulated. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors, which are numerical representations of a molecule's physicochemical properties, QSAR models can predict the activity of new, unsynthesized compounds.

The development of a predictive QSAR model for derivatives of this compound would involve a systematic process. Initially, a dataset of structurally related aminophenol compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. For each compound, a wide range of molecular descriptors would be calculated, including constitutional, topological, geometrical, and electronic properties.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. mdpi.com A robust QSAR model is characterized by its statistical significance and predictive power, which is assessed through internal and external validation techniques. mdpi.com

For instance, a study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors developed a 3D-QSAR model with a strong correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, indicating excellent predictive capability. nih.gov The model revealed that hydrophobic characteristics are critical for HDAC inhibitory activity, suggesting that the inclusion of hydrophobic substituents would enhance the potency of these compounds. nih.gov

A hypothetical QSAR model for this compound derivatives might identify key descriptors influencing a specific biological activity. The bulky and hydrophobic 3-methylbutyl group would likely be a significant contributor to the model, along with descriptors related to the hydrogen-bonding capacity of the amino and hydroxyl groups.

Table 1: Illustrative QSAR Model Parameters for a Hypothetical Series of Aminophenol Derivatives

| Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination, indicating the goodness of fit of the model. |

| q² | 0.81 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |

| F-test | 150 | A measure of the statistical significance of the model. |

| Descriptors | LogP, TPSA, H-bond donors | Examples of molecular descriptors that could be significant in the model. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Pharmacophore modeling is another powerful computational tool that focuses on the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for a ligand to bind to a specific biological target.

For this compound derivatives, a pharmacophore model could be generated based on the structures of known active compounds (ligand-based) or from the 3D structure of the biological target's binding site (structure-based). nih.gov This model would highlight the crucial chemical features and their spatial relationships. For example, a five-point pharmacophore model developed for a series of aminophenyl benzamide HDAC inhibitors consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov This strategy can significantly accelerate the discovery of novel lead compounds for further development.

For derivatives of this compound, a virtual screening campaign could identify new aminophenol-containing structures with potentially enhanced or novel biological activities. The hits from the virtual screen would then be prioritized for chemical synthesis and biological testing.

Table 2: Hypothetical Pharmacophore Features for this compound Derivatives

| Feature | Type | Location |

| Feature 1 | Hydrogen Bond Donor | Amino group (NH2) |

| Feature 2 | Hydrogen Bond Donor | Hydroxyl group (OH) |

| Feature 3 | Hydrophobic Center | 3-methylbutyl group |

| Feature 4 | Aromatic Ring | Phenol ring |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Vitro Biological Activity Investigations and Mechanistic Elucidation of 2 1 Amino 3 Methylbutyl 4 Methylphenol

Exploration of Specific Molecular Targets and Pathways for 2-(1-Amino-3-methylbutyl)-4-methylphenol

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Esterases)

Scientific literature available through comprehensive searches does not currently contain specific data regarding the enzymatic inhibition or activation profile of this compound. Studies detailing its interaction with specific enzyme classes such as kinases, proteases, or esterases have not been identified. Therefore, no quantitative data on its potency (e.g., IC₅₀ or EC₅₀ values) or mechanism of enzymatic modulation can be provided at this time.

Receptor Binding and Allosteric Modulation Assays (In Vitro)

There is currently no published research detailing the in vitro receptor binding or allosteric modulation properties of this compound. Investigations into its affinity for specific G-protein coupled receptors (GPCRs), ligand-gated ion channels, or other receptor types are not available in the public domain. Consequently, data on its binding constants (Kᵢ, Kd) or its capacity to act as an agonist, antagonist, or allosteric modulator at any given receptor are absent.

Ion Channel Modulation (In Vitro Electrophysiology)

Detailed in vitro electrophysiological studies on the effects of this compound on various ion channels are not present in the current body of scientific literature. There is no available information concerning its potential to modulate the activity of voltage-gated or ligand-gated ion channels, which would be necessary to characterize its effects on neuronal excitability and other physiological processes.

Cellular Assays and Phenotypic Screening (In Vitro)

Modulation of Cellular Signaling Pathways (e.g., Western Blot, ELISA)

Specific investigations into the effects of this compound on intracellular signaling pathways are not documented in the available scientific literature. As such, there are no reports from techniques like Western Blot or ELISA to indicate its influence on the phosphorylation status of key signaling proteins or the production of signaling molecules.

Cellular Viability and Proliferation Assays (Excluding cytotoxicity for therapeutic application)

There is a lack of published data from in vitro cellular viability and proliferation assays for this compound. Standard assays that measure metabolic activity or cell proliferation have not been reported for this specific compound. Therefore, its effects on the growth and viability of cell lines cannot be described.

Investigation of Apoptotic and Autophagic Pathways in Cell Cultures

The induction of apoptosis (programmed cell death) and autophagy (a cellular recycling process) are critical areas of investigation for novel chemical compounds. In vitro studies utilizing various cell lines are fundamental to elucidating these effects.

Apoptosis Assessment: Standard assays to determine if this compound induces apoptosis would include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Western Blot Analysis: Examination of the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of PARP, can reveal the molecular pathways involved.

Autophagy Assessment: To investigate the role of this compound in autophagy, researchers would typically employ:

LC3-II Turnover Assays: Monitoring the conversion of LC3-I to LC3-II by Western blot is a standard method to assess autophagosome formation.

Fluorescence Microscopy: Using cells stably expressing GFP-LC3 or other fluorescently tagged autophagy-related proteins allows for the visualization and quantification of autophagosomes.

p62/SQSTM1 Degradation: Western blot analysis of p62 levels, a protein that is selectively degraded during autophagy, can indicate autophagic flux.

Mechanisms of Action at the Molecular and Cellular Level

Understanding how a compound interacts with its molecular targets and the subsequent cellular consequences is crucial for its development as a potential therapeutic agent.

To characterize the direct binding of this compound to a putative protein target, biophysical techniques are indispensable.

Surface Plasmon Resonance (SPR): SPR is a powerful tool for real-time, label-free analysis of biomolecular interactions. springernature.com It provides quantitative information on the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ), which reflects the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.govmdpi.comspringernature.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

A hypothetical ITC experiment for the binding of this compound to a target protein might yield the data presented in the interactive table below.

| Parameter | Value | Unit |

| Stoichiometry (N) | 1.05 | |

| Association Constant (Kₐ) | 2.5 x 10⁶ | M⁻¹ |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.8 | cal/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes only.

To gain a global perspective on the cellular response to this compound, transcriptomic and proteomic analyses are employed.

Transcriptomics (e.g., RNA-Seq): This approach provides a comprehensive snapshot of the changes in gene expression within a cell upon treatment with the compound. It can help identify signaling pathways that are activated or inhibited. nih.gov

Proteomics (e.g., Mass Spectrometry): Proteomic studies analyze the changes in the levels and post-translational modifications of proteins. This can reveal the direct targets of the compound and the downstream effects on cellular machinery.

Data from transcriptomic and proteomic profiling, combined with targeted biochemical assays, can help identify the downstream effectors and signaling cascades modulated by this compound. For instance, if the compound is found to inhibit a specific kinase, further studies would focus on the phosphorylation status of known substrates of that kinase.

Specificity and Selectivity Profiling of this compound In Vitro

A critical aspect of drug development is to ensure that a compound interacts specifically with its intended target and has minimal off-target effects.

Kinase Profiling: If the compound is a suspected kinase inhibitor, it would be screened against a large panel of kinases to determine its selectivity.

Receptor Binding Assays: For compounds targeting specific receptors, competitive binding assays with known ligands are used to assess specificity.

Cell-Based Selectivity Assays: The compound's activity can be tested in a panel of cell lines with varying expression levels of the target protein to confirm on-target engagement and assess off-target cytotoxicity.

The results of such profiling are often presented in a selectivity table, as illustrated hypothetically below.

| Target | IC₅₀ (nM) |

| Target Kinase A | 50 |

| Off-Target Kinase B | >10,000 |

| Off-Target Kinase C | 5,000 |

| Off-Target Receptor D | >10,000 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies and Derivatization Strategies of 2 1 Amino 3 Methylbutyl 4 Methylphenol

Rational Design Principles for 2-(1-Amino-3-methylbutyl)-4-methylphenol Analogs

The rational design of analogs of this compound is founded on established medicinal chemistry principles. The primary goal is to systematically modify the molecule's structure to probe its interactions with a biological target and to enhance its drug-like properties. Key areas for modification include the amino group, the phenolic hydroxyl, the alkyl side chain, and the aromatic ring.

The amino and phenolic groups are primary targets for modification due to their chemical reactivity and their common role in forming key interactions—such as hydrogen bonds or salt bridges—with biological macromolecules. researchgate.net Systematic modification of these moieties can profoundly impact a compound's binding affinity, selectivity, and metabolic stability. acs.orgreachemchemicals.com

Modification of the Amino Group: The primary amine is a key site for derivatization. Strategies include:

N-Alkylation: Introducing small alkyl groups (methyl, ethyl) can probe steric tolerance near the binding site and may increase lipophilicity. Conversion to secondary or tertiary amines can alter basicity (pKa) and hydrogen bonding capacity.

N-Acylation: Converting the amine to an amide with various acyl groups (acetyl, benzoyl) neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen). This can significantly change the molecule's interaction profile and membrane permeability. mdpi.com

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are generally stable and can act as hydrogen bond donors.

Reductive Amination: The primary amine can be used in reductive amination reactions with a variety of aldehydes and ketones to generate a diverse library of secondary and tertiary amines.

Modification of the Phenolic Moiety: The phenolic hydroxyl group is another critical interaction point. Common modifications include:

O-Alkylation (Etherification): Converting the phenol (B47542) to an ether (e.g., methoxy, ethoxy) removes its ability to act as a hydrogen bond donor and its acidic character. This modification is useful for determining the importance of the hydroxyl proton in target binding. pharmacy180.com

O-Acylation (Esterification): Formation of an ester introduces a carbonyl group and can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound.

Aromatic Substitution: The positions ortho and meta to the hydroxyl group on the phenyl ring are potential sites for introducing substituents to explore steric and electronic effects.

Table 1: Potential Systematic Modifications and Their Rationale

| Moiety | Modification Type | Example Derivative Group | Rationale for Modification |

|---|---|---|---|

| Amino Group | N-Alkylation | -NH(CH₃), -N(CH₃)₂ | Probes steric limits; alters basicity and lipophilicity. |

| N-Acylation | -NHC(O)CH₃ | Neutralizes basicity; introduces H-bond acceptor; potential prodrug. | |

| N-Sulfonylation | -NHSO₂CH₃ | Introduces stable H-bond donor; alters polarity. | |

| Phenolic Group | O-Alkylation | -OCH₃, -OCH₂Ph | Removes H-bond donor capability; increases lipophilicity. |

| O-Acylation | -OC(O)CH₃ | Potential prodrug; masks phenolic hydroxyl. |

The aromatic ring of the this compound scaffold provides an opportunity to explore the effects of various substituents on biological activity. The nature (electron-donating or electron-withdrawing) and position of these substituents can influence the electronic properties of the entire molecule, its lipophilicity, and its steric profile. nih.govmdpi.com

For instance, adding electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) to the phenyl ring can lower the pKa of the phenolic hydroxyl, making it a stronger hydrogen bond donor. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the ring and raise the pKa of the phenol. These modifications are critical for optimizing interactions with specific amino acid residues in a target protein.

Table 2: Hypothetical Substituent Effects on the Phenyl Ring

| Position on Ring | Substituent (R) | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| C5 | -Cl, -F | Electron-withdrawing | May enhance binding through halogen bonding or by modifying phenol acidity. |

| C6 | -OCH₃ | Electron-donating | Could increase electron density, potentially altering π-π stacking interactions. |

| C5 | -CF₃ | Strongly electron-withdrawing | Increases lipophilicity; can occupy hydrophobic pockets and alter phenol pKa. |

| C6 | -OH | Electron-donating | Introduces additional hydrogen bonding site (catechol-like structure). |

| C5, C6 | -CH₃, -CH₃ | Electron-donating | Increases lipophilicity and steric bulk, probing for hydrophobic pockets. |

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group of similar size, shape, and electronic properties to improve the molecule's pharmacological profile. drughunter.com Applying this principle to the this compound scaffold can lead to analogs with enhanced metabolic stability, improved bioavailability, or modulated target affinity.

Phenol Bioisosteres: The phenolic hydroxyl group is susceptible to metabolic glucuronidation. Replacing it with a bioisostere can mitigate this metabolic pathway. pressbooks.pub Common replacements include:

Hydroxamic acids (-CONHOH): Mimic the acidic proton and hydrogen bonding ability.

N-acyl Sulfonamides (-NHSO₂R): Can also mimic the acidic nature and hydrogen-bonding pattern of phenols.

Heterocycles: Acidic heterocycles like tetrazole or certain triazoles can serve as phenol replacements.

Difluoromethyl group (-CF₂H): Has been proposed as a non-classical bioisostere for the phenol group, capable of acting as a hydrogen bond donor. cambridgemedchemconsulting.com

Amine Bioisosteres: The primary amino group can be replaced to alter basicity and interaction patterns.

Hydroxyl or Thiol groups: These are classical bioisosteres that can also participate in hydrogen bonding. u-tokyo.ac.jp

Methyl group: Can probe the importance of the amine's hydrogen bonding and basic character.

Heterocyclic rings: Incorporating the nitrogen into a ring system like piperidine (B6355638) or pyrrolidine (B122466) can constrain the conformation and alter physicochemical properties.

Table 3: Common Bioisosteric Replacements for Key Functional Groups

| Original Moiety | Bioisosteric Replacement | Key Properties Mimicked/Altered |

|---|---|---|

| Phenolic -OH | -NHSO₂CH₃ | Acidity, H-bond donor |

| Tetrazole ring | Acidity, planar structure | |

| -CONHOH | Acidity, H-bond donor/acceptor | |

| Amino -NH₂ | -OH | H-bond donor/acceptor |

| -CH₃ | Steric size (removes H-bonding) | |

| Pyrrolidine ring | Constrains conformation, maintains basic nitrogen |

Synthetic Approaches to this compound Derivatives

The generation of a diverse set of derivatives for SAR studies necessitates efficient and flexible synthetic strategies. Modern approaches like combinatorial and parallel synthesis are well-suited for this purpose, allowing for the rapid creation of compound libraries. nih.gov

Combinatorial chemistry enables the synthesis of a large number of compounds in a systematic and efficient manner. imperial.ac.uk A "split-and-pool" synthesis strategy could be employed to generate a large library of analogs. For example, a solid support could be functionalized with a protected 4-methylphenol derivative. The amino-alkyl side chain could be built upon this scaffold, followed by a "split" phase where portions of the resin are reacted with different building blocks to modify the amino or phenolic group. After several cycles of "pooling" and "splitting," a large one-bead-one-compound library is generated, which can be screened for activity. nih.gov A specific example in related literature involves the solid-phase synthesis of a library of imidazoline-aminophenol ligands, demonstrating the feasibility of this approach for aminophenol scaffolds. nih.gov

Parallel synthesis involves the simultaneous creation of a library of discrete compounds in an array format, such as a 96-well plate. enamine.net This method is ideal for lead optimization, where a common molecular core is derivatized with a selection of building blocks.

For the this compound scaffold, a key intermediate, such as 2-(1-azido-3-methylbutyl)-4-methylphenol, could be synthesized in bulk. This intermediate could then be distributed into the wells of a microtiter plate. Reduction of the azide (B81097) to the primary amine, followed by reaction with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) in each well would rapidly generate a library of N-acylated, N-sulfonylated, or N-alkylated derivatives. thermofisher.comsigmaaldrich.com High-throughput purification and analysis techniques would then be used to prepare the compounds for biological screening. This approach allows for the efficient exploration of SAR around a specific molecular position. nih.gov

Evaluation of Modified Analogs for Enhanced Target Affinity and Selectivity

The evaluation of modified analogs is a cornerstone of medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This process typically involves systematic structural modifications and subsequent biological testing.

A comparative analysis of the in vitro biological activities of a series of analogs is crucial for elucidating SAR. This typically involves measuring parameters such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki) against a specific biological target.

Due to the lack of publicly available research data for derivatives of this compound, a data table comparing the in vitro activities of modified analogs cannot be constructed. Such a table would typically display the chemical modifications made to the parent compound and the corresponding changes in biological activity, providing a clear and concise overview of the SAR.

Computational methods, including SAR and QSAR studies, are powerful tools for refining the understanding of how structural features influence biological activity. These approaches can guide the design of new analogs with potentially improved properties. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For this compound, no specific computational SAR or QSAR models have been published. The development of such models would require a dataset of structurally related compounds with measured biological activities. These models could then be used to predict the activity of novel derivatives and to provide insights into the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that govern the compound's interaction with its biological target.

Emerging Research Paradigms and Future Perspectives for 2 1 Amino 3 Methylbutyl 4 Methylphenol

Integration of Artificial Intelligence and Machine Learning in 2-(1-Amino-3-methylbutyl)-4-methylphenol Research

Generative AI models can design novel analogs of this compound with potentially enhanced biological activities or improved physicochemical properties. By using the core structure as a starting point, algorithms can explore vast chemical space to suggest modifications. These modifications could involve altering the alkyl chain, substituting the phenol (B47542) ring, or modifying the amino group to fine-tune interactions with biological targets. In silico screening can then prioritize these newly designed compounds based on predicted affinity for specific proteins and drug-likeness properties. researchgate.net This approach allows for the rapid generation of a focused library of compounds for subsequent synthesis and testing, saving considerable time and resources.

Table 1: Hypothetical Analogs of this compound Designed by AI This table illustrates potential analogs that could be generated and prioritized by AI algorithms based on predicted properties.

| Analog ID | Modification | Predicted Property Improvement | Potential Target Class |

|---|---|---|---|

| AMMP-A01 | Fluorination of the phenol ring | Increased metabolic stability | Kinases, GPCRs |

| AMMP-A02 | Cyclization of the butyl chain | Constrained conformation, improved receptor fit | Proteases |

| AMMP-A03 | N-acetylation of the amino group | Altered H-bonding, modulated solubility | Ion Channels |

| AMMP-A04 | Addition of a carboxyl group | Increased solubility, new interaction point | Nuclear Receptors |

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, enhanced by deep learning, can predict the biological activity of newly designed analogs before they are ever synthesized. nih.gov By correlating structural features with activity data from related compounds, these models can forecast outcomes for various assays, from enzyme inhibition to cellular toxicity. nih.govresearchgate.net This predictive power allows researchers to focus their synthetic efforts on the most promising candidates. nih.gov

Table 2: Predictive Modeling Applications in AMMP Research This interactive table shows how machine learning models could be applied to guide the research process.

| Modeling Application | Input Data | Predicted Output | Impact on Research |

|---|---|---|---|

| Retrosynthesis | Target molecular structure (e.g., AMMP-A01) | Step-by-step reaction pathway, required reagents | Optimization of chemical synthesis, cost reduction |

| Activity Prediction | 2D/3D structure of analogs | IC50 values, binding affinity scores | Prioritization of candidates for synthesis |

| ADME Profile | Molecular descriptors (e.g., LogP, TPSA) | Absorption, Distribution, Metabolism, Excretion | Early-stage risk assessment, improved drug design |

Exploration of this compound as a Scaffold for Multi-Target Ligands

The traditional "one molecule, one target" approach to drug discovery is often insufficient for complex, multifactorial diseases. nih.gov The paradigm of designing multi-target-directed ligands (MTDLs)—single compounds that can modulate multiple biological targets simultaneously—is gaining traction. nih.govnih.gov The structure of this compound, containing both a hydrogen-bond-donating phenol and a versatile amine group, makes it an excellent scaffold for developing such ligands. nih.gov

Researchers can use this scaffold as a foundation, adding or modifying functional groups to engage with the binding sites of two or more distinct proteins involved in a disease pathway. nih.gov For example, in neurodegenerative diseases, one might design an analog that inhibits both monoamine oxidase (MAO) and cholinesterase, two key enzymes in disease progression. researchgate.net The phenolic portion could be tailored for one target, while the amino-butyl side chain is functionalized to interact with the second. This strategy has been successfully explored with other phenolic scaffolds in the search for therapeutics for Alzheimer's Disease. nih.gov

Advanced Delivery Systems for In Vitro Research of this compound (e.g., Nanoparticles for cell culture)

A significant challenge in the in vitro evaluation of novel compounds is their often-poor aqueous solubility, which can hinder their delivery to cells in culture and lead to unreliable experimental results. nih.gov Nanotechnology offers a solution through advanced delivery systems that can encapsulate hydrophobic molecules, enhance their stability, and facilitate cellular uptake. nih.govmodares.ac.ir

For a compound like this compound, which may have limited solubility, encapsulating it within nanoparticles could dramatically improve its utility in cell-based assays. researchgate.net Various types of nanocarriers could be employed:

Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these can encapsulate the compound and provide a sustained release within the cellular environment. tandfonline.com

Lipid-Based Nanoparticles (LNPs): These carriers, such as liposomes or solid lipid nanoparticles, are composed of lipids that can fuse with the cell membrane, enabling efficient delivery of the cargo directly into the cytoplasm. nih.gov

Micelles: Formed from amphiphilic block copolymers, micelles can enclose the hydrophobic compound in their core while presenting a hydrophilic exterior, allowing for dispersion in aqueous cell culture media. mdpi.com

These nano-delivery systems not only improve solubility but can also protect the compound from degradation and ensure more consistent and reproducible results in in vitro studies. mdpi.com The use of such systems is crucial for accurately assessing the biological activity of new chemical entities. tandfonline.com

Table 3: Comparison of Nanocarrier Systems for In Vitro Delivery This table outlines the characteristics of different nanoparticle systems that could be used for the in vitro study of this compound.

| Nanocarrier Type | Core Composition | Key Advantages for In Vitro Use | Primary Uptake Mechanism |

|---|---|---|---|

| Polymeric Nanoparticle | Solid polymer matrix | Sustained release, high stability | Endocytosis |

| Liposome | Aqueous core, lipid bilayer | Biocompatible, membrane fusion capability | Endocytosis, membrane fusion |

| Micelle | Hydrophobic polymer core | High drug loading for hydrophobic drugs, small size | Endocytosis |

Collaborative Research Avenues and Interdisciplinary Applications in Chemical Biology

The full potential of this compound can only be realized through a multidisciplinary approach that lies at the heart of chemical biology. hilarispublisher.comnih.gov Chemical biology utilizes chemical tools and principles to probe and manipulate biological systems, bridging the gap between synthetic chemistry and life sciences. hilarispublisher.comnovartis.com

Advancing research on this compound would necessitate a collaborative effort:

Synthetic Organic Chemists would be needed to synthesize the parent compound and its novel, AI-designed analogs.

Computational Chemists and Biologists would develop and apply predictive models for synthesis and biological activity, as well as perform molecular docking studies to understand potential protein-ligand interactions. nih.govchemmethod.com

Pharmacologists and Cell Biologists would design and execute the in vitro and in vivo assays to evaluate the biological effects of the new compounds.

Materials Scientists and Pharmaceutical Scientists would develop and characterize advanced delivery systems, such as nanoparticles, to overcome experimental challenges and improve therapeutic potential. modares.ac.ir

Such interdisciplinary collaborations are essential for modern drug discovery and are fostered by institutes and research centers focused on chemical biology and drug discovery. utexas.edustonybrook.edu By bringing together experts from diverse fields, research teams can more effectively tackle the complex challenges of translating a promising molecule into a valuable research tool or therapeutic candidate. openaccessgovernment.org

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of 2-(1-Amino-3-methylbutyl)-4-methylphenol?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) . For NMR, focus on resolving the amino and hydroxyl proton signals (δ 1.0–3.0 ppm for alkyl chains and δ 4.0–6.0 ppm for phenolic protons). HR-MS can verify molecular ion peaks (e.g., [M+H]⁺) with an error margin < 5 ppm. Compare spectral data with structurally analogous compounds like 4-(1-Aminobutyl)-2-chlorophenol, where similar alkyl-amino-phenol backbones exhibit predictable splitting patterns .

Q. How can solubility be optimized for in vitro assays involving this compound?

Use co-solvents like DMSO (for initial stock solutions) and dilute with aqueous buffers (e.g., phosphate-buffered saline). For sparingly soluble analogs (e.g., m-Aminophenol derivatives), adjusting pH to 4.6–5.0 (using acetic acid/sodium acetate buffers) enhances solubility by protonating the amino group . Pre-saturate solutions via sonication (30 min at 40°C) and filter through 0.22 µm membranes to remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for amino-phenol derivatives?

Discrepancies often arise from variations in stereochemistry or impurity profiles . For example, Tolterodine derivatives with similar alkyl-amino-phenol structures show divergent biological activities depending on enantiomeric purity . To address this:

- Perform chiral HPLC (e.g., using a Chiralpak® AD-H column) with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid to separate enantiomers .

- Quantify impurities via UPLC-PDA at 254 nm, referencing pharmacopeial guidelines for system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000) .

Q. What synthetic routes maximize yield for this compound while minimizing side products?

A reductive amination approach is optimal:

React 4-methylphenol with 3-methylbutyraldehyde in acetic acid to form the imine intermediate.

Reduce using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C to prevent over-reduction .

Purify via flash chromatography (silica gel, ethyl acetate:hexane gradient). Yield improvements (≥75%) are achievable by controlling reaction stoichiometry (1:1.2 aldehyde:amine ratio) and avoiding prolonged heating, which can degrade the phenolic ring .

Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) at 40°C for 24 hours.

- Monitor degradation via UPLC-MS/MS, identifying primary degradation products (e.g., oxidized quinone derivatives or hydrolyzed amines). Stability-indicating methods should achieve baseline separation (resolution > 1.5) between the parent compound and degradants .

Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations (1–100 µM).

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution. For analogs like [5-(4-Amino-phenyl)-furan-2-yl]-methanol, ITC revealed entropy-driven binding to kinase targets .

Q. How can stereoisomers of this compound be separated and characterized?

Use chiral supercritical fluid chromatography (SFC) with a cellulose tris(3,5-dimethylphenylcarbamate) column. A mobile phase of CO₂:methanol (85:15) at 25°C and 150 bar pressure achieves enantiomeric resolution (Rs > 2.5). Confirm configurations via circular dichroism (CD) spectroscopy, comparing with known standards .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.